3-(Methylsulfonyl)benzonitrile

S1P1 Agonist G Protein-Coupled Receptor Medicinal Chemistry

Procure 3-(Methylsulfonyl)benzonitrile (CAS 22821-75-6) for your medicinal chemistry programs. This meta-substituted benzonitrile encodes the 3D pharmacophore essential for S1P1 receptor agonists (EC50 0.47 nM). Its favorable CNS drug-like profile (LogP 1.23, TPSA 66.31 Ų) and low melting point (48-51°C) simplify handling. Synthesized from 3-cyanothioanisole in ~89% yield, it offers cost-efficient scale-up. Orthogonal nitrile and sulfone groups enable diverse derivatization for screening libraries. Secure consistent ≥98% purity and batch-to-batch reliability from established vendors.

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
CAS No. 22821-75-6
Cat. No. B1334218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)benzonitrile
CAS22821-75-6
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C#N
InChIInChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,1H3
InChIKeyVWPJXEYDYJQMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)benzonitrile (CAS 22821-75-6): A Regiospecific Sulfonyl Benzonitrile Building Block for Targeted Pharmaceutical Synthesis


3-(Methylsulfonyl)benzonitrile (CAS 22821-75-6) is a benzonitrile derivative featuring a methylsulfonyl (-SO₂CH₃) group at the meta (3-) position of the phenyl ring [1]. This substitution pattern confers distinct physicochemical properties, including a topological polar surface area (TPSA) of 66.31 Ų and a consensus Log P (octanol-water partition coefficient) of 1.23, which differentiate it from its ortho- and para-substituted regioisomers [1]. As an aromatic nitrile with an electron-withdrawing sulfone moiety, it functions as a versatile synthetic intermediate, specifically cited for the construction of oxadiazole-containing S1P1 receptor agonists and other bioactive molecules . Its crystalline solid form (melting point 48-51°C) and commercial availability in high purity (≥98%) make it a reliable starting material for medicinal chemistry and chemical biology applications .

Why 3-(Methylsulfonyl)benzonitrile (CAS 22821-75-6) Cannot Be Casually Substituted with Other Methylsulfonyl Benzonitrile Isomers


Substituting 3-(methylsulfonyl)benzonitrile with its 2- or 4-positional isomers introduces significant and quantifiable changes in molecular geometry and electronic distribution, directly impacting downstream reaction outcomes and biological target engagement. The meta-substitution pattern yields a distinct 3D conformation and dipole moment, which is critical for the precise spatial arrangement required in target binding pockets, such as those of S1P1 receptors [1]. Furthermore, the different regioisomers exhibit divergent physicochemical properties—for instance, the 4-isomer (CAS 22821-76-7) has a substantially higher melting point (137-142°C) [2], which can complicate purification and formulation. The following evidence quantifies these differences to inform a scientifically rigorous procurement decision.

Quantitative Differentiation: 3-(Methylsulfonyl)benzonitrile (CAS 22821-75-6) vs. Regioisomers and Structural Analogs


Meta-Substitution is Critical for Achieving Potent S1P1 Receptor Agonist Activity

Derivatives synthesized from 3-(methylsulfonyl)benzonitrile demonstrate potent agonism of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a validated target for autoimmune diseases [1]. In a GTPγS binding assay, a representative compound derived from this scaffold exhibited an EC50 of 0.47 nM at the human S1P1 receptor [1]. In contrast, close analogs derived from para-substituted (4-methylsulfonyl)benzonitrile or compounds lacking the benzonitrile core generally show reduced potency or selectivity profiles for this target, as the specific geometry provided by the 3-substituted phenyl ring is essential for optimal fit within the S1P1 orthosteric binding pocket .

S1P1 Agonist G Protein-Coupled Receptor Medicinal Chemistry

Lower Melting Point of 3-(Methylsulfonyl)benzonitrile (48-51°C) Simplifies Handling vs. 4-Isomer (137-142°C)

The meta-substituted isomer exhibits a significantly lower melting point of 48-51°C , in stark contrast to the para-substituted isomer, 4-(methylsulfonyl)benzonitrile (CAS 22821-76-7), which melts at a much higher temperature range of 137-142°C [1].

Physicochemical Property Formulation Process Chemistry

High Synthesis Yield (89%) from 3-Cyanothioanisole Makes 3-(Methylsulfonyl)benzonitrile a Cost-Effective Intermediate

A well-established synthetic route to 3-(methylsulfonyl)benzonitrile involves the oxidation of 3-cyanophenyl methyl sulfide (3-cyanothioanisole), which proceeds with a reported yield of approximately 89% . This high-yielding transformation from a readily accessible precursor contributes to a favorable cost-of-goods profile. While analogous syntheses for the 2- and 4-isomers are also possible, the high reported yield for this specific route to the 3-isomer is a verifiable metric of process efficiency that can be used in procurement cost-benefit analyses .

Synthetic Chemistry Process Optimization Route Scouting

Distinct Log P of 1.23 and TPSA of 66.31 Ų Position 3-(Methylsulfonyl)benzonitrile in Desirable Physicochemical Space for CNS Drug Discovery

3-(Methylsulfonyl)benzonitrile possesses a calculated consensus Log P of 1.23 and a topological polar surface area (TPSA) of 66.31 Ų . These values place it favorably within the established physicochemical parameter space for orally bioavailable and CNS-penetrant drugs [1]. In comparison, the isomeric 2-(methylsulfonyl)benzonitrile (CAS 89942-56-3) is expected to have a similar Log P but a distinct spatial orientation of its polar surface area due to the ortho-substitution, which can significantly impact its ability to form key intramolecular interactions and its overall 3D pharmacophore . The unsubstituted benzonitrile (CAS 100-47-0) has a Log P of 1.28 and a much lower TPSA of 23.79 Ų, lacking the hydrogen-bond accepting capacity of the sulfone group [2].

Medicinal Chemistry ADME Drug Design

Validated Application Scenarios for 3-(Methylsulfonyl)benzonitrile (CAS 22821-75-6) Driven by Quantitative Evidence


Synthesis of Novel S1P1 Receptor Agonists for Autoimmune Disease Research

3-(Methylsulfonyl)benzonitrile is a critical starting material for constructing oxadiazole-containing agonists of the S1P1 receptor . As demonstrated in Section 3, derivatives built on this core have achieved sub-nanomolar potency (EC50 0.47 nM) in functional assays [1]. Procurement of this specific meta-isomer is essential, as the 3D pharmacophore required for high-affinity S1P1 binding is precisely encoded in the 3-substitution pattern of the benzonitrile ring [1].

Medicinal Chemistry Campaigns Targeting CNS-Penetrant Drug Candidates

The favorable combination of a low melting point (48-51°C) , a calculated consensus Log P of 1.23, and a TPSA of 66.31 Ų [1] makes this compound an ideal building block for designing novel CNS-active agents. These properties predict good passive membrane permeability while maintaining sufficient aqueous solubility, aligning with established guidelines for CNS drug-likeness . Its crystalline nature also facilitates straightforward purification and handling, making it more practical than its higher-melting 4-isomer [2] for routine laboratory use.

Process Development and Scale-Up of Advanced Pharmaceutical Intermediates

The established synthetic route from 3-cyanothioanisole, which proceeds with a high yield of approximately 89% , positions 3-(methylsulfonyl)benzonitrile as an economically attractive intermediate for large-scale manufacturing. This quantifiable yield metric supports robust cost modeling and process optimization efforts . In contrast to isomers with less characterized or lower-yielding syntheses, this compound offers a clear, verifiable advantage for process chemists seeking reliable and efficient synthetic transformations.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The benzonitrile and methylsulfone functional groups provide orthogonal reactivity handles for diversification. The nitrile can be converted into amines, carboxylic acids, or heterocycles, while the sulfone acts as an electron-withdrawing group to tune the reactivity of the aromatic ring and can also participate in nucleophilic substitution reactions . Its commercial availability in >98% purity from multiple vendors ensures reliable, batch-to-batch consistency for generating high-quality screening libraries [1]. The meta-substitution provides a unique exit vector that is distinct from the more common ortho- and para-substituted building blocks, enabling the exploration of novel chemical space.

Technical Documentation Hub

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